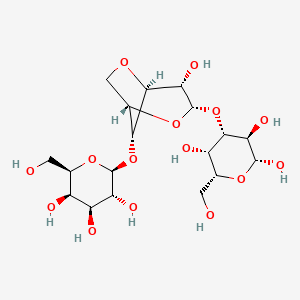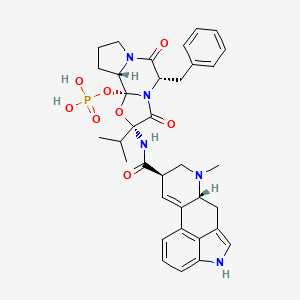
5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate is a complex organic compound with a molecular formula of C35H40N5O8P. This compound is part of the ergot alkaloid family, which is known for its diverse pharmacological activities. The structure of this compound includes a benzyl group, a hydroxy group, and an isopropyl group attached to the ergotaman backbone, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate involves multiple steps, starting from the basic ergot alkaloid structure. The process typically includes:
Formation of the Ergotaman Backbone: This step involves the construction of the core ergotaman structure through a series of cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxy group is added through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Isopropylation: The isopropyl group is introduced using isopropyl halides in the presence of a base.
Phosphorylation: The final step involves the addition of the phosphate group, typically using phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted ergot alkaloids.
Applications De Recherche Scientifique
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzyl and isopropyl groups play a crucial role in binding to these targets, while the hydroxy and phosphate groups are involved in the compound’s reactivity. The exact pathways and mechanisms are still under investigation, but it is believed that the compound modulates the activity of certain neurotransmitters and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’alpha-Benzyl-12’-hydroxy-2’-isobutylergotaman-3’,6’,18-trione phosphate
- 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione sulfate
- 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione acetate
Uniqueness
Compared to similar compounds, 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phosphate group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6424-36-8 |
|---|---|
Formule moléculaire |
C35H40N5O8P |
Poids moléculaire |
689.7 g/mol |
Nom IUPAC |
[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C35H40N5O8P/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,47-34)48-49(44,45)46/h4-7,9-12,16,18,20,23,27-29,36H,8,13-15,17,19H2,1-3H3,(H,37,41)(H2,44,45,46)/t23-,27-,28+,29+,34-,35-/m1/s1 |
Clé InChI |
VBYMIAXBCHCLFN-MCJDBSIWSA-N |
SMILES isomérique |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OP(=O)(O)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |
SMILES canonique |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OP(=O)(O)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


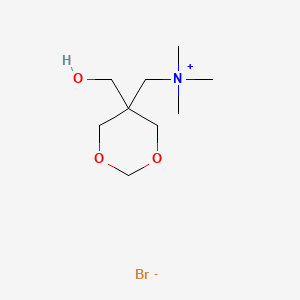
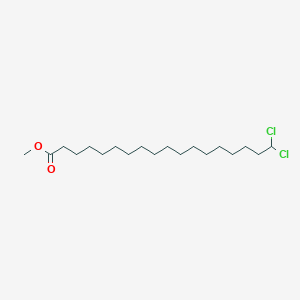
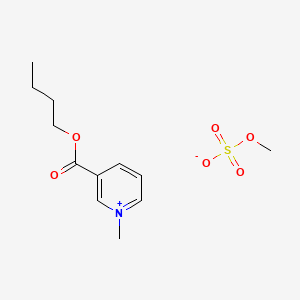
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)

![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
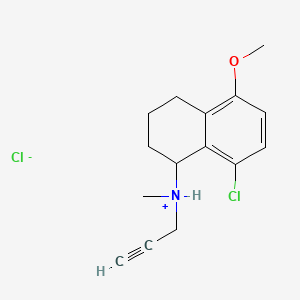
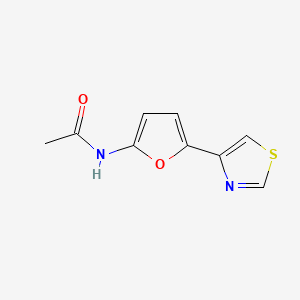


![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
